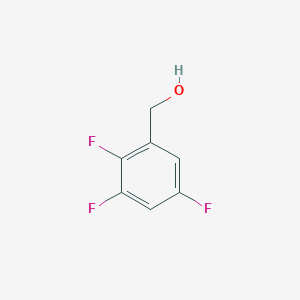

2,3,5-Trifluorobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5-trifluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYKYKBQMLBYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380338 | |

| Record name | 2,3,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67640-33-9 | |

| Record name | 2,3,5-Trifluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67640-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,5-Trifluorobenzyl alcohol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document includes a summary of its physicochemical properties, detailed experimental protocols for common reactions, and visualizations of its synthetic applications.

Core Chemical Properties

This compound is a fluorinated aromatic alcohol. The presence of three fluorine atoms on the benzene ring significantly influences its chemical reactivity, acidity, and physical properties compared to unsubstituted benzyl alcohol.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound and its isomers are summarized in the table below. These properties are crucial for designing synthetic routes and for the purification of products.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃O | [1][2] |

| Molecular Weight | 162.11 g/mol | [3] |

| CAS Number | 67640-33-9 | [4][5] |

| Appearance | Colorless to pale yellow liquid/solid | [6] |

| Boiling Point | 201-204 °C (for 2,4,5-isomer) | |

| Density | 1.4 g/mL at 25 °C (for 2,4,5-isomer) | |

| Refractive Index (n20/D) | 1.472 (for 2,4,5-isomer) | |

| InChIKey | IAYKYKBQMLBYAI-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=C(C(=C1CO)F)F)F | [2] |

Note: Some physical data is for the isomeric 2,4,5-trifluorobenzyl alcohol and is provided as a close approximation in the absence of specific data for the 2,3,5-isomer.

Chemical Reactivity and Synthetic Applications

The primary alcohol group in this compound is the main site of its chemical reactivity.[5] It readily undergoes esterification, etherification, and oxidation reactions.[5] The electron-withdrawing nature of the trifluorinated phenyl ring can influence the reactivity of the hydroxyl group and the stability of reaction intermediates.

Role in Drug Development

Fluorinated building blocks like 2,3,5,6-tetrafluorobenzyl alcohol, a closely related compound, are valuable in pharmaceutical development.[7][8] The inclusion of fluorine atoms in a drug candidate can enhance its metabolic stability, bioavailability, and binding affinity to target enzymes or receptors.[8] this compound serves as a versatile starting material for introducing a trifluorobenzyl moiety into more complex molecules.

Caption: Synthetic pathway from this compound to a final drug product.

Experimental Protocols

Below are detailed methodologies for key reactions involving benzyl alcohols, adapted for this compound.

Esterification via Fischer Esterification

This protocol describes the formation of a 2,3,5-trifluorobenzyl ester from the corresponding alcohol and a carboxylic acid.

Objective: To synthesize a 2,3,5-trifluorobenzyl ester.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst[5]

-

Toluene or a similar organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of sulfuric acid (e.g., 3-5 mol%).

-

Add a suitable solvent like toluene to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography or distillation.

Conversion to 2,3,5-Trifluorobenzyl Chloride

This protocol details the conversion of the alcohol to the corresponding benzyl chloride, a more reactive intermediate for nucleophilic substitution reactions.

Objective: To synthesize 2,3,5-trifluorobenzyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate solution

Procedure:

-

To a stirring solution of this compound (1 equivalent) and a catalytic amount of DMF in dichloromethane at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.[9]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[9]

-

Monitor the reaction for the complete consumption of the starting material by TLC or GC.[9]

-

Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the excess thionyl chloride.[9]

-

Extract the product with dichloromethane.[9]

-

Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.[9]

-

Filter and concentrate under reduced pressure to yield the 2,3,5-trifluorobenzyl chloride.[9]

Caption: A typical experimental workflow for the esterification of this compound.

Safety and Handling

This compound and its isomers are considered hazardous chemicals.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]

-

Precautionary Measures: Use in a well-ventilated area.[10] Wear protective gloves, clothing, and eye/face protection.[10] Avoid breathing mist, vapors, or spray.[10] Wash exposed skin thoroughly after handling.[11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Store locked up.[10]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[4][10][11][12][13][14]

References

- 1. This compound | C7H5F3O | CID 2777030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H5F3O) [pubchemlite.lcsb.uni.lu]

- 3. 2,4,5-Trifluorobenzyl Alcohol | C7H5F3O | CID 2777035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 67640-33-9 | Benchchem [benchchem.com]

- 6. B25162.06 [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,3,5,6-Tetrafluorobenzyl Alcohol Supplier & Manufacturer | Factory Price [eeting-chem.com]

- 9. rsc.org [rsc.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. 2,4,5-Trifluorobenzyl alcohol - Safety Data Sheet [chemicalbook.com]

Technical Guide: Synthesis of (2,3,5-Trifluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of (2,3,5-Trifluorophenyl)methanol, a valuable fluorinated building block in medicinal chemistry and materials science. The primary synthetic route detailed is the reduction of 2,3,5-Trifluorobenzaldehyde. This guide includes a detailed experimental protocol, tabulated quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis.

Introduction

(2,3,5-Trifluorophenyl)methanol is an important intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of the trifluorophenyl moiety can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. A reliable and well-characterized synthetic route is therefore crucial for its application in research and development. The most straightforward and widely applicable method for the synthesis of (2,3,5-Trifluorophenyl)methanol is the reduction of the corresponding aldehyde, 2,3,5-Trifluorobenzaldehyde.

Synthesis Pathway

The synthesis of (2,3,5-Trifluorophenyl)methanol is most commonly achieved through the reduction of 2,3,5-Trifluorobenzaldehyde. This transformation can be efficiently carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

Figure 1: Reaction scheme for the synthesis of (2,3,5-Trifluorophenyl)methanol.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of (2,3,5-Trifluorophenyl)methanol based on the reduction of 2,3,5-Trifluorobenzaldehyde with sodium borohydride.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,3,5-Trifluorobenzaldehyde | C₇H₃F₃O | 160.09 | ≥97% | Sigma-Aldrich |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | ≥98% | Sigma-Aldrich |

| Methanol (anhydrous) | CH₃OH | 32.04 | 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.5% | Fisher Scientific |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | VWR Chemicals |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Sat. | VWR Chemicals |

| Brine | NaCl | 58.44 | Sat. | VWR Chemicals |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |

3.2. Procedure

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 2,3,5-Trifluorobenzaldehyde (10.0 g, 62.5 mmol).

-

Dissolution: Anhydrous methanol (100 mL) is added to the flask, and the mixture is stirred at room temperature until the aldehyde is completely dissolved.

-

Reduction: The flask is cooled to 0 °C in an ice bath. Sodium borohydride (2.84 g, 75.0 mmol, 1.2 equivalents) is added portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of 1 M HCl (50 mL) at 0 °C to neutralize the excess sodium borohydride.

-

Solvent Removal: The methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting aqueous residue is extracted with dichloromethane (3 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (2,3,5-Trifluorophenyl)methanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a colorless oil or a low-melting solid.

3.3. Experimental Workflow Diagram

Figure 2: General experimental workflow for the synthesis and purification of (2,3,5-Trifluorophenyl)methanol.

Data Presentation

4.1. Reaction Parameters and Expected Yield

| Parameter | Value |

| Starting Material | 2,3,5-Trifluorobenzaldehyde |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 2 hours |

| Expected Yield | > 90% (based on analogous reactions) |

| Purification Method | Flash Column Chromatography |

4.2. Spectroscopic Data

The following table summarizes the expected spectroscopic data for (2,3,5-Trifluorophenyl)methanol. This data is predictive and should be confirmed by experimental analysis.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.0-7.2 (m, 2H, Ar-H )~4.7 (s, 2H, -CH₂OH)~2.0-3.0 (br s, 1H, -OH) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~150-160 (m, C -F)~110-125 (m, Ar-C )~60-65 (t, -C H₂OH) |

| ¹⁹F NMR | Expected multiplets in the typical aromatic fluorine region. |

| Mass Spec (EI) | m/z: 162 (M⁺)143 (M⁺ - F)133 (M⁺ - CHO)113 |

| IR (thin film) | ν (cm⁻¹): ~3350 (br, O-H stretch)~2920, 2850 (C-H stretch)~1600, 1480 (C=C aromatic stretch)~1250-1000 (C-F stretch) |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Standard procedures for handling and quenching reactive reagents should be followed.

Conclusion

The synthesis of (2,3,5-Trifluorophenyl)methanol via the reduction of 2,3,5-Trifluorobenzaldehyde with sodium borohydride is a robust and high-yielding method. The detailed protocol and workflow provided in this guide are intended to enable researchers to reliably produce this valuable synthetic intermediate for applications in drug discovery and materials science. It is recommended that the final product be thoroughly characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Analysis of Fluorinated Benzyl Alcohols: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isomers of trifluorobenzyl alcohol. This data is presented to provide a comparative framework for the analysis of 2,3,5-trifluorobenzyl alcohol, should experimental data become available.

Table 1: Mass Spectrometry Data for 2,4,5-Trifluorobenzyl Alcohol [1]

| Ion | m/z (Relative Intensity) |

| [M]+ | 162 (100) |

| [M-H]+ | 161 (95) |

| [M-OH]+ | 145 (50) |

| [M-CH2OH]+ | 133 (30) |

| C6H2F3+ | 131 (80) |

Table 2: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | Predicted m/z |

| [M+H]+ | 163.03653 |

| [M+Na]+ | 185.01847 |

| [M-H]- | 161.02197 |

| [M+NH4]+ | 180.06307 |

| [M+K]+ | 200.99241 |

| [M+H-H2O]+ | 145.02651 |

Table 3: Infrared (IR) Spectroscopy Data for 2,4,5-Trifluorobenzyl Alcohol (Gas Phase) [3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3650 | O-H stretch (free) |

| ~3050-3150 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~1620 | C=C stretch (aromatic) |

| ~1510 | C=C stretch (aromatic) |

| ~1280 | C-O stretch |

| ~1100-1200 | C-F stretch |

Note on NMR Data: Experimental ¹H and ¹³C NMR data for this compound could not be located in the searched resources. For reference, the analysis of related isomers would involve the interpretation of chemical shifts and coupling constants (J-coupling) between ¹H, ¹³C, and ¹⁹F nuclei. The presence of fluorine atoms significantly influences the chemical shifts of adjacent protons and carbons, and introduces characteristic splitting patterns.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should ideally not have signals that overlap with key analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program like zgpg30 on Bruker instruments.

-

A wider spectral width (e.g., 0 to 200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a relaxation delay (e.g., 2 seconds) are necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H, C-H, C=C, C-O, C-F). Alcohols typically show a broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band between 1000-1260 cm⁻¹.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like benzyl alcohols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. Common fragmentations for alcohols include the loss of a water molecule and alpha-cleavage.

-

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Caption: Logical workflow for spectroscopic data acquisition and analysis.

This guide provides a foundational understanding of the spectroscopic techniques and methodologies crucial for the structural analysis of fluorinated organic compounds. While the direct application to this compound is limited by the current availability of public data, the principles and protocols outlined herein are broadly applicable and essential for researchers in the field of chemical and pharmaceutical sciences.

References

Technical Guide: Physicochemical Properties of 2,3,5-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the key physical properties of 2,3,5-Trifluorobenzyl alcohol (CAS No. 67640-33-9), a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally determined data, this guide presents predicted values for its boiling point and density. Additionally, a representative experimental protocol for the synthesis of fluorinated benzyl alcohols is detailed, alongside a workflow visualization to aid in laboratory applications.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction setup, and purification. The following table summarizes the predicted boiling point and density for this compound.

| Physical Property | Predicted Value |

| Boiling Point | 183.7 ± 35.0 °C[1] |

| Density | 1.398 ± 0.06 g/cm³[1] |

Note: These values are computationally predicted and have not been experimentally verified. For comparison, the experimentally determined boiling point of the related isomer, 2,4,5-Trifluorobenzyl alcohol, is 201-204 °C, and its density is 1.4 g/mL at 25 °C.

Experimental Protocols: Synthesis of Fluorinated Benzyl Alcohols

Objective: To synthesize a fluorinated benzyl alcohol via the reduction of a fluorinated benzoic acid.

Materials:

-

Fluorinated benzoic acid (e.g., 2,3,5-Trifluorobenzoic acid)

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄))

-

Anhydrous ether or Tetrahydrofuran (THF)

-

Ethyl acetate

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, a solution of the fluorinated benzoic acid in an anhydrous solvent (e.g., THF) is prepared.

-

Addition of Reducing Agent: The flask is cooled in an ice bath, and the reducing agent (e.g., LiAlH₄) is added portion-wise with stirring. The reaction is highly exothermic and should be controlled carefully.

-

Reaction Monitoring: The reaction mixture is allowed to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by water and a 10% sulfuric acid solution to neutralize the excess reducing agent.

-

Extraction: The aqueous layer is extracted multiple times with ether. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude fluorinated benzyl alcohol.

-

Purification: The crude product can be further purified by distillation or column chromatography to obtain the pure alcohol.

Synthesis Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of a fluorinated benzyl alcohol from its corresponding benzoic acid.

References

Technical Guide: Safety and Handling of 2,3,5-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory or industrial setting. The information provided is a consolidation of available data and safety recommendations. Due to a lack of comprehensive, experimentally verified safety and toxicology data for 2,3,5-Trifluorobenzyl alcohol, information from structurally similar compounds has been included for guidance. All handling of this chemical should be conducted by qualified personnel who have performed a thorough risk assessment.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic alcohol. The presence of three fluorine atoms on the benzene ring significantly influences its chemical and physical properties.

| Property | Value | Source/Note |

| Chemical Name | (2,3,5-Trifluorophenyl)methanol | IUPAC |

| Synonyms | This compound | Common |

| CAS Number | 67640-33-9 | [1][2][3] |

| Molecular Formula | C₇H₅F₃O | [2][3] |

| Molecular Weight | 162.11 g/mol | [2] |

| Appearance | Clear liquid | Predicted[4] |

| Boiling Point | 183.7 ± 35.0 °C | Predicted[4] |

| Density | 1.398 ± 0.06 g/cm³ | Predicted[4] |

| pKa | 13.27 ± 0.10 | Predicted[4] |

Note: Predicted data is provided from chemical databases and should be used as an estimate. Experimental data for the specific isomer 2,4,5-Trifluorobenzyl alcohol shows a boiling point of 201-204 °C and a density of 1.4 g/mL at 25 °C.[5][6]

Hazard Identification and Classification

Based on information for this compound and its isomers, the following hazards are identified.

GHS Hazard Statements: [7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Hazard Codes (Pre-GHS): [4]

-

Xi: Irritant

Risk Statements (Pre-GHS): [4]

-

R36/37/38: Irritating to eyes, respiratory system, and skin.

Safety Statements (Pre-GHS): [4]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

S36: Wear suitable protective clothing.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory or manufacturing conditions should be conducted to determine the appropriate PPE. The following are general recommendations.[8][9][10][11]

| Equipment | Specification |

| Eye Protection | Chemical safety goggles with a snug fit are essential. A face shield should be worn in situations with a high risk of splashing.[8][10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on the specific solvent used and breakthrough time.[8] |

| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[9][11] |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhaling vapors, a respirator with an appropriate cartridge should be used.[8][11] |

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Some sources recommend storage at 2-8°C.[4]

First Aid Measures

Immediate action is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.[1][12] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water.[12] If irritation persists, seek medical attention.[12] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Disposal

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11]

-

For larger spills, contain the spill and prevent it from entering drains.[13]

Disposal:

-

This compound is a halogenated organic compound and should be disposed of as hazardous waste.[6][14]

-

Dispose of in accordance with local, state, and federal regulations.[14]

-

Do not pour down the drain.[6]

Experimental Protocols

General Handling of a Liquid Chemical Irritant:

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

-

Have all necessary equipment and reagents readily available.

-

Don the appropriate personal protective equipment (see Section 3).

-

Have spill control materials and waste containers accessible.

-

-

Dispensing:

-

Use a clean, dry syringe or pipette to transfer the liquid.

-

For air-sensitive applications, use appropriate techniques such as a Schlenk line or glovebox.[5]

-

Avoid splashing and generating aerosols.

-

-

Post-Handling:

-

Tightly seal the container after use.

-

Clean any contaminated surfaces.

-

Dispose of any contaminated materials (e.g., pipette tips, gloves) in the designated hazardous waste container.

-

Wash hands thoroughly.

-

Visualizations

Caption: General workflow for handling this compound.

Caption: Logical flow for first aid response to exposure.

References

- 1. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 2. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]

- 3. This compound | CAS 67640-33-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound CAS#: 67640-33-9 [amp.chemicalbook.com]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. falseguridad.com [falseguridad.com]

- 9. sc.edu [sc.edu]

- 10. trimaco.com [trimaco.com]

- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 14. bucknell.edu [bucknell.edu]

The Strategic Utility of 2,3,5-Trifluorobenzyl Alcohol in Advanced Drug Discovery

An In-depth Technical Guide for Researchers and Pharmaceutical Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the array of fluorinated building blocks, 2,3,5-Trifluorobenzyl alcohol has emerged as a versatile intermediate in the synthesis of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in drug discovery, with a focus on its role in the development of novel kinase inhibitors.

Physicochemical Properties and Supplier Information

This compound (CAS RN: 67640-33-9) is a trifluorinated aromatic alcohol. Its unique substitution pattern influences its reactivity and conformational preferences, making it an attractive synthon for introducing a trifluorophenyl moiety into target molecules. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅F₃O | |

| Molecular Weight | 162.11 g/mol | |

| CAS Number | 67640-33-9 | |

| Boiling Point | 183.7±35.0 °C (Predicted) | [1] |

| Density | 1.398±0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.13±0.20 (Predicted) | |

| Appearance | Colorless to light yellow liquid |

A variety of chemical suppliers offer this compound in various purities and quantities. Notable suppliers include Indofine Chemical Company, Inc., CM Fine Chemicals, DSL Chemicals (Shanghai) Co., Ltd., Santa Cruz Biotechnology, Inc., Dayang Chem (Hangzhou) Co., Ltd., and Angene International Limited. Researchers are advised to consult supplier specifications for detailed purity information.

Synthesis of this compound

The preparation of this compound is primarily achieved through the reduction of a corresponding benzoic acid or benzonitrile derivative. A general synthetic pathway involves the transformation of a nitrile group to a carboxylic acid, followed by reduction.

A patented process outlines the production of fluorine-containing benzyl alcohol derivatives, including this compound, from their corresponding benzonitrile precursors.[2] While the patent provides a general framework, a more detailed experimental protocol can be extrapolated.

Experimental Protocol: Reduction of 2,3,5-Trifluorobenzonitrile

Objective: To synthesize this compound via the reduction of 2,3,5-Trifluorobenzonitrile.

Materials:

-

2,3,5-Trifluorobenzonitrile

-

A suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a catalyst)

-

Anhydrous ethereal solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))

-

Hydrolytic workup solution (e.g., dilute sulfuric acid or a Rochelle salt solution)

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

-

Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

A solution of 2,3,5-Trifluorobenzonitrile in an anhydrous ethereal solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

The reducing agent is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitoring by TLC or GC-MS is recommended).

-

Upon completion, the reaction is carefully quenched by the slow, sequential addition of water and a base solution (e.g., 15% NaOH), or an acidic workup is performed.

-

The resulting slurry is filtered, and the filter cake is washed with the ethereal solvent.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is achieved by vacuum distillation or column chromatography on silica gel.

Caption: Inhibition of the CDK9 pathway by a this compound derivative.

Other Reported Applications

Beyond kinase inhibition, this compound has been cited as a reactant or intermediate in the synthesis of other compound classes with potential biological activity, including:

-

Cyclopropanecarboxylic acid compounds: These structures are found in various natural products and pharmaceuticals. [3]* Pyrethroid compounds: A class of synthetic insecticides. [4] These applications highlight the versatility of this compound as a building block in organic synthesis for a range of industries.

Conclusion

This compound is a valuable and versatile fluorinated building block for drug discovery and development. Its unique trifluorination pattern offers a strategic tool for medicinal chemists to fine-tune the properties of lead compounds. The demonstrated application of this intermediate in the synthesis of potent CDK9 inhibitors underscores its potential in the development of targeted therapies for cancer and other hyperproliferative disorders. Further exploration of its utility in the synthesis of other biologically active molecules is warranted.

References

- 1. This compound | 67640-33-9 | Benchchem [benchchem.com]

- 2. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 3. CN101910120B - Process for the preparation of cyclopropanecarboxylic acid compounds and intermediates therefor - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to 2,3,5-Trifluorobenzyl Alcohol

This technical guide provides a comprehensive overview of 2,3,5-trifluorobenzyl alcohol, a key fluorinated building block for researchers, scientists, and professionals in drug development and materials science. This document covers its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its significance in medicinal chemistry.

Introduction

This compound, with the CAS number 67640-33-9, is a distinct isomer in the family of trifluorinated benzyl alcohols.[1][2] While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available scientific literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals and advanced materials.[3][4] This guide will focus on the technical aspects of this compound, providing valuable information for its application in research and development.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 67640-33-9 | [1] |

| Molecular Formula | C₇H₅F₃O | [1] |

| Molecular Weight | 162.11 g/mol | [1] |

| IUPAC Name | (2,3,5-trifluorophenyl)methanol | [5] |

| InChI | InChI=1S/C7H5F3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | [1] |

| InChI Key | IAYKYKBQMLBYAI-UHFFFAOYSA-N | [1] |

| SMILES | OCc1cc(F)cc(F)c1F | [6] |

Synthesis of this compound

A common and plausible method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2,3,5-trifluorobenzaldehyde (CAS 126202-23-1).[7] This transformation can be efficiently achieved using a variety of reducing agents.

Proposed Experimental Protocol: Reduction of 2,3,5-Trifluorobenzaldehyde

This protocol describes a general procedure for the synthesis of this compound via the reduction of 2,3,5-trifluorobenzaldehyde using sodium borohydride.

Materials:

-

2,3,5-Trifluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-trifluorobenzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by flash column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. The following table provides predicted and expected spectral characteristics based on its structure and data from isomeric compounds. Researchers should perform their own analytical characterization for confirmation.

| Spectroscopy | Expected/Predicted Data |

| ¹H NMR | Aromatic protons (Ar-H) would appear as complex multiplets in the downfield region. The benzylic protons (-CH₂-) would likely appear as a singlet or a triplet (if coupled to the hydroxyl proton) deshielded by the aromatic ring and the oxygen atom. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be concentration-dependent. |

| ¹³C NMR | Aromatic carbons would show characteristic signals with C-F couplings. The benzylic carbon (-CH₂OH) would appear in the aliphatic region. |

| ¹⁹F NMR | Three distinct signals are expected, each corresponding to one of the fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns would be indicative of their positions relative to each other and the benzyl alcohol moiety. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-O stretching vibration is expected around 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 162.11. Common fragmentation patterns would include the loss of water (M-18) and the formation of the trifluorotropylium ion. |

Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[3] this compound serves as a valuable building block for introducing the 2,3,5-trifluorophenyl moiety into larger, more complex molecules. This specific substitution pattern can offer a unique electronic and steric profile compared to other trifluorinated isomers, potentially leading to improved pharmacological activity and selectivity of drug candidates.

While specific drugs containing the 2,3,5-trifluorobenzyl group are not prominently documented, the general importance of fluorinated benzyl alcohols as intermediates is well-established. They are utilized in the synthesis of a wide range of therapeutic agents, including those targeting neurological disorders.[4]

In materials science, the trifluoromethyl group contributes to the development of advanced materials by enhancing properties like thermal stability and chemical resistance.[3]

Logical Relationship in Drug Discovery

Caption: The role of this compound in the drug discovery process.

Conclusion

This compound is a valuable, though not extensively documented, fluorinated building block. Its unique substitution pattern offers potential advantages in the design of novel pharmaceuticals and materials. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore its applications in their respective fields. Further research into the specific applications and biological activities of compounds derived from this compound is warranted to fully realize its potential.

References

- 1. This compound | CAS: 67640-33-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Organic fluorine compound 6 page [m.chemicalbook.com]

- 3. This compound | 67640-33-9 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. (2,3,5-trifluorophenyl)methanol | 67640-33-9 | Buy Now [molport.com]

- 7. scbt.com [scbt.com]

Theoretical Insights into 2,3,5-Trifluorobenzyl Alcohol: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 2,3,5-trifluorobenzyl alcohol, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. By employing computational methods, specifically Density Functional Theory (DFT), we can elucidate the molecular structure, vibrational properties, electronic characteristics, and reactivity of this molecule. This guide details the theoretical methodologies, presents key quantitative data in a structured format, and visualizes the computational workflows and conceptual relationships.

Computational Methodology

The theoretical calculations detailed herein are based on established quantum chemical methods, providing a robust framework for understanding the properties of this compound in the gaseous phase.

Geometry Optimization and Vibrational Frequency Analysis

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1] The 6-311++G(d,p) basis set was employed to provide a good balance between accuracy and computational cost for this type of molecule.[2] The convergence to a true energy minimum on the potential energy surface was confirmed by the absence of imaginary frequencies in the calculated vibrational spectrum.[1] These frequency calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[3] The assignment of vibrational modes was performed based on the Potential Energy Distribution (PED) using the VEDA4 program.

Electronic Property Analysis

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same level of theory. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[4] Furthermore, Natural Bond Orbital (NBO) analysis was performed to investigate the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[1][5] The Molecular Electrostatic Potential (MEP) surface was also generated to identify the electrophilic and nucleophilic sites of the molecule.[4]

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Optimized Geometrical Parameters

The optimized bond lengths and bond angles for this compound are presented in Table 1. The atom numbering scheme is provided in the accompanying workflow diagram.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.394 | C2-C1-C6 | 119.8 |

| C2-C3 | 1.387 | C1-C2-C3 | 120.1 |

| C3-C4 | 1.391 | C2-C3-C4 | 119.9 |

| C4-C5 | 1.388 | C3-C4-C5 | 120.2 |

| C5-C6 | 1.393 | C4-C5-C6 | 119.7 |

| C1-C6 | 1.401 | C5-C6-C1 | 120.3 |

| C1-C7 | 1.512 | C6-C1-C7 | 120.5 |

| C7-O8 | 1.428 | C2-C1-C7 | 119.7 |

| O8-H9 | 0.963 | C1-C7-O8 | 111.8 |

| C2-F10 | 1.351 | C7-O8-H9 | 108.9 |

| C3-F11 | 1.349 | C1-C2-F10 | 119.5 |

| C5-F12 | 1.352 | C3-C2-F10 | 120.4 |

| C2-C3-F11 | 120.3 | ||

| C4-C3-F11 | 119.8 | ||

| C4-C5-F12 | 119.6 | ||

| C6-C5-F12 | 120.7 |

Vibrational Frequencies

Selected calculated vibrational frequencies and their assignments for this compound are shown in Table 2.

Table 2: Selected Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment (PED) |

| 3678 | O-H stretch |

| 3085 | Aromatic C-H stretch |

| 2955 | CH₂ symmetric stretch |

| 1625 | C=C aromatic stretch |

| 1480 | CH₂ scissoring |

| 1285 | C-F stretch |

| 1150 | C-O stretch |

| 870 | C-H out-of-plane bend |

Electronic Properties

The key electronic properties of this compound are summarized in Table 3.

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Energy Gap | 6.36 eV |

| Dipole Moment | 2.15 Debye |

Visualizations

The following diagrams, generated using the DOT language, illustrate the computational workflow and key conceptual relationships in the theoretical study of this compound.

References

- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 2. ripublication.com [ripublication.com]

- 3. researchgate.net [researchgate.net]

- 4. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NBO [cup.uni-muenchen.de]

An In-depth Technical Guide to the Purity Analysis of 2,3,5-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,3,5-Trifluorobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with data presentation and visualization of the analytical workflow and potential impurity pathways.

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. Its purity directly impacts the impurity profile of active pharmaceutical ingredients (APIs). This guide details robust analytical methods for the comprehensive purity assessment of this compound, enabling researchers and quality control analysts to ensure its suitability for pharmaceutical synthesis.

Analytical Methodologies and Experimental Protocols

A multi-faceted analytical approach is recommended for the thorough characterization and purity determination of this compound. This typically involves a primary chromatographic technique for quantification of the main component and its impurities, a secondary chromatographic technique for confirmation and identification of volatile impurities, and a spectroscopic method for structural confirmation and identification of major components and impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the primary technique for the accurate quantification of this compound and the detection of non-volatile impurities. A reverse-phase method is generally suitable for this purpose.

Experimental Protocol: HPLC

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 263 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Accurately weigh and dissolve the sample in Acetonitrile to a final concentration of approximately 1 mg/mL. |

| Standard Preparation | Prepare a reference standard of this compound of known purity at a concentration of 1 mg/mL in Acetonitrile. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the separation, identification, and quantification of volatile organic impurities and residual solvents that may be present from the synthesis process.

Experimental Protocol: GC-MS

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| MS Scan Range | 35 - 450 amu |

| Sample Preparation | Dissolve the sample in Dichloromethane to a concentration of approximately 5 mg/mL. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹⁹F NMR are highly informative.

Experimental Protocol: NMR

| Parameter | Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | Chloroform-d (CDCl₃) |

| ¹H NMR | |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| ¹⁹F NMR | |

| Pulse Program | zgpg30 |

| Number of Scans | 64 |

| Relaxation Delay | 2.0 s |

| Sample Preparation | Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃. |

Data Presentation and Quantitative Analysis

Clear and concise presentation of quantitative data is crucial for the interpretation of purity analysis results.

Table 1: HPLC Purity and Impurity Profile of this compound (Representative Data)

| Peak ID | Retention Time (min) | Area (%) | Identification |

| 1 | 8.52 | 0.08 | Unknown Impurity |

| 2 | 10.25 | 99.85 | This compound |

| 3 | 12.11 | 0.05 | 2,3,5-Trifluorobenzaldehyde |

| 4 | 15.43 | 0.02 | Dimer Impurity |

| Total | 100.00 |

Table 2: GC-MS Analysis of Volatile Impurities in this compound (Representative Data)

| Retention Time (min) | Compound | Concentration (ppm) |

| 3.45 | Dichloromethane | 150 |

| 5.89 | Toluene | 50 |

Visualization of Analytical Workflow and Impurity Pathways

Visual diagrams aid in understanding the logical flow of the analytical process and the potential sources of impurities.

Caption: Workflow for the purity analysis of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,3,5-Trifluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of ether and ester derivatives from 2,3,5-trifluorobenzyl alcohol. This fluorinated building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, altered acidity, and enhanced binding interactions. The following protocols are designed to be robust and adaptable for the synthesis of a variety of derivatives.

Application Notes

This compound serves as a versatile starting material for the synthesis of a range of derivatives. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzylic alcohol, and understanding these effects is crucial for successful synthesis.

-

Etherification: The synthesis of 2,3,5-trifluorobenzyl ethers introduces a stable linkage that is common in pharmacologically active molecules. The Williamson ether synthesis is a classical and reliable method. Due to the electron-withdrawing fluorine atoms, the acidity of the alcohol proton is slightly increased, facilitating the formation of the corresponding alkoxide.

-

Esterification: 2,3,5-Trifluorobenzyl esters are valuable as intermediates, prodrugs, or bioactive molecules themselves. Fischer-Speier esterification and Steglich esterification are common methods. The choice of method will depend on the nature of the carboxylic acid and the desired reaction conditions.

The synthesized derivatives have potential applications in:

-

Medicinal Chemistry: As building blocks for the synthesis of complex drug candidates. The trifluorobenzyl moiety can act as a bioisostere for other groups and enhance pharmacokinetic properties.

-

Materials Science: In the development of advanced polymers and coatings with specific thermal and electronic properties.

-

Agrochemicals: As intermediates in the synthesis of novel pesticides and herbicides.

Experimental Protocols

Synthesis of 2,3,5-Trifluorobenzyl Ethers via Williamson Ether Synthesis

This protocol describes the synthesis of a representative ether, 2,3,5-trifluorobenzyl methyl ether.

Reaction Scheme:

F₃C₆H₂CH₂OH + CH₃COOH --(DCC, DMAP)--> F₃C₆H₂CH₂OOCCH₃ + DCU

Caption: Hypothetical drug action on a kinase signaling pathway.

Experimental Workflow for Derivative Synthesis

This diagram outlines the general workflow for the synthesis and purification of derivatives from this compound.

Application Notes and Protocols: 2,3,5-Trifluorobenzyl Alcohol in Medicinal Chemistry

Introduction

Fluorinated organic molecules are of paramount importance in modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The 2,3,5-trifluorobenzyl moiety, derived from 2,3,5-trifluorobenzyl alcohol, is a valuable building block in medicinal chemistry. Its specific substitution pattern provides a unique electronic and steric profile, making it an attractive component for introduction into drug candidates. A significant application of this moiety is in the development of antiviral agents, particularly inhibitors of the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2. The trifluorobenzyl group has been shown to effectively occupy a key hydrophobic pocket (S2) of the enzyme, contributing to potent and broad-spectrum inhibitory activity.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of potential antiviral agents.

Application: Synthesis of SARS-CoV-2 Main Protease (Mpro) Inhibitors

The main protease (Mpro) of SARS-CoV-2 is a cysteine protease essential for the viral replication cycle, making it a prime target for antiviral drug development. Many potent Mpro inhibitors are peptidomimetic compounds that feature a key recognition element designed to interact with the S2 hydrophobic pocket of the enzyme. The 2,3,5-trifluorobenzyl group is an excellent candidate for this purpose.

The general strategy involves converting this compound into a more reactive electrophile, such as 2,3,5-trifluorobenzyl bromide. This intermediate can then be used to alkylate a nucleophilic core structure, such as a thiol or an amine, which is part of a larger peptidomimetic scaffold designed to bind to the active site of Mpro.

Logical Synthesis Workflow

References

2,3,5-Trifluorobenzyl Alcohol: A Versatile Fluorinated Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzyl alcohol is a valuable fluorinated building block in organic synthesis, prized for its utility in the preparation of complex molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of three fluorine atoms on the benzene ring significantly alters the electronic properties of the molecule, enhancing metabolic stability, binding affinity, and bioavailability of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

The primary alcohol functional group of this compound is a versatile handle for a variety of chemical reactions, including etherification, esterification, and oxidation, allowing for its incorporation into a diverse range of molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 67640-33-9 |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Not specified |

| Refractive Index (n20/D) | 1.472 |

Applications in Organic Synthesis

The trifluorinated phenyl motif is a desirable feature in many biologically active molecules. This compound serves as a key intermediate for introducing this group.

Ether Synthesis

The synthesis of 2,3,5-trifluorobenzyl ethers is a common strategy to introduce the trifluorobenzyl moiety as a protecting group or as a key structural component. The Williamson ether synthesis is a widely employed method for this transformation.

Experimental Workflow for Williamson Ether Synthesis

Caption: General workflow for the synthesis of 2,3,5-trifluorobenzyl ethers.

Protocol: Williamson Ether Synthesis of a Generic 2,3,5-Trifluorobenzyl Ether

-

To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

-

Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 2,3,5-trifluorobenzyl ether.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| This compound | Generic Alkyl Halide | NaH | DMF | 0 °C to RT | Not Specified |

Ester Synthesis

Esterification of this compound can be achieved through several methods, including the Fischer esterification and the Mitsunobu reaction. These esters can be valuable intermediates or final products in drug discovery.

Experimental Workflow for Fischer Esterification

Caption: General workflow for the synthesis of 2,3,5-trifluorobenzyl esters.

Protocol: Fischer Esterification for 2,3,5-Trifluorobenzyl Esters

-

In a round-bottom flask, combine this compound (1.0 eq) and a carboxylic acid (1.2 eq).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction can improve the yield.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting ester by vacuum distillation or column chromatography.

Protocol: Mitsunobu Reaction for 2,3,5-Trifluorobenzyl Esters

The Mitsunobu reaction is a mild method for esterification, particularly useful for substrates sensitive to acidic conditions.[1][2][3][4]

-

Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF).[1][5]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.[1]

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).[1]

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature | Yield |

| This compound | Generic Carboxylic Acid | H₂SO₄ (cat.) | Toluene (reflux) | Heat | Not Specified |

| This compound | Generic Carboxylic Acid | PPh₃, DEAD/DIAD | THF | 0 °C to RT | Not Specified |

Oxidation to Aldehyde

Oxidation of this compound provides 2,3,5-trifluorobenzaldehyde, a versatile intermediate for the synthesis of various fine chemicals.

Experimental Workflow for Oxidation

References

Application Notes and Protocols: Polymer Synthesis Using 2,3,5-Trifluorobenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3,5-Trifluorobenzyl alcohol is a fluorinated aromatic alcohol with potential applications in polymer chemistry. Its unique electronic properties, stemming from the trifluorophenyl group, can impart desirable characteristics such as altered solubility, thermal stability, and hydrophobicity to polymers. This document provides detailed application notes and protocols for the use of this compound in two primary modes of polymer synthesis: as an initiator for Ring-Opening Polymerization (ROP) and as a monomer in acid-catalyzed polycondensation. These methods are relevant for creating novel polymers for applications in drug delivery, biomedical devices, and advanced materials.[1][2][3][4][5]

Section 1: this compound as an Initiator for Ring-Opening Polymerization

Application Note:

Fluorinated alcohols, such as this compound, can serve as effective initiators for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and ε-caprolactone.[6][7] The incorporation of the trifluorobenzyl group at the polymer chain end can significantly modify the surface properties of the resulting material, rendering it more hydrophobic and lipophobic.[6] This is particularly advantageous in the development of drug delivery vehicles, where surface characteristics can influence biocompatibility and cellular uptake.[2][4] The use of functional initiators is a versatile approach to introduce specific chemical, physical, and biological functionalities into a polymer chain.[8]

Experimental Protocol: Synthesis of Poly(ε-caprolactone) using a this compound Initiator

This protocol describes the synthesis of poly(ε-caprolactone) (PCL) via ROP using this compound as the initiator and tin(II) 2-ethylhexanoate (Sn(Oct)₂) as the catalyst.

Materials:

-

ε-Caprolactone (monomer)

-

This compound (initiator)

-

Tin(II) 2-ethylhexanoate (Sn(Oct)₂) (catalyst)

-

Toluene (solvent, anhydrous)

-

Methanol (for precipitation)

-

Dichloromethane (for dissolution)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Schlenk flask or round-bottom flask with a side arm

-

Magnetic stirrer and hotplate

-

Vacuum line and nitrogen inlet

-

Syringes for liquid transfer

-

Beaker and filtration funnel

Procedure:

-

Drying of Glassware: All glassware should be thoroughly dried in an oven at 120 °C overnight and cooled under a stream of nitrogen before use.

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and this compound (e.g., 0.14 g, 0.87 mmol, for a target degree of polymerization of 50).

-

Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to dissolve the monomer and initiator.

-

Catalyst Addition: In a separate vial, dissolve Sn(Oct)₂ (e.g., 35 mg, 0.087 mmol, monomer to catalyst ratio of 500:1) in a small amount of anhydrous toluene. Add the catalyst solution to the reaction mixture using a syringe.

-

Polymerization: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.

-

Precipitation: After cooling to room temperature, dissolve the viscous reaction mixture in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.

-

Purification: Collect the white polymer precipitate by filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

-

Drying: Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Data Presentation: Representative Polymerization Results

The following table summarizes expected results for the synthesis of PCL initiated by this compound. Note that these are illustrative values and actual results may vary.

| Entry | Monomer/Initiator Ratio | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| 1 | 50 | Sn(Oct)₂ | 110 | 24 | >95 | 5700 | 5500 | 1.2 |

| 2 | 100 | Sn(Oct)₂ | 110 | 24 | >95 | 11400 | 10800 | 1.3 |

| 3 | 200 | Sn(Oct)₂ | 110 | 24 | >90 | 22800 | 21000 | 1.4 |

Visualization of Experimental Workflow

Caption: Workflow for Ring-Opening Polymerization.

Section 2: Acid-Catalyzed Polycondensation of this compound

Application Note:

Benzyl alcohol and its derivatives can undergo self-condensation polymerization in the presence of strong acids to form poly(phenylenemethylene)s.[9] This method can be adapted for this compound to synthesize a fluorinated analogue, poly(2,3,5-trifluorophenylene)methylene. The resulting polymer would be expected to exhibit high thermal stability and chemical resistance due to the fluorinated aromatic rings in the backbone. Such materials could be of interest for high-performance applications where environmental stability is crucial.

Experimental Protocol: Synthesis of Poly(2,3,5-trifluorophenylene)methylene

This protocol is adapted from the polymerization of benzyl alcohol in anhydrous hydrogen fluoride.[9] Caution: Anhydrous hydrogen fluoride (AHF) is extremely corrosive and toxic. This reaction should only be performed by trained personnel in a specialized fume hood with appropriate personal protective equipment.

Materials:

-

This compound (monomer)

-

Anhydrous hydrogen fluoride (AHF) (catalyst and solvent)

-

Deionized water

-

Phosphorus pentoxide (P₂O₅) (for drying)

Equipment:

-

Polyethylene beaker

-

Magnetic stirrer

-

Fume hood suitable for AHF

-

Filtration apparatus

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a polyethylene beaker placed in a well-ventilated fume hood, add AHF (e.g., 30 mL) and cool to 16 °C.

-

Monomer Addition: Slowly add this compound (e.g., 5.0 g) dropwise to the stirred AHF. A vigorous reaction may occur.

-

Reaction: Continue stirring at ambient temperature for 1-2 hours. The mixture may change color.

-

HF Evaporation: Allow the AHF to evaporate slowly overnight in the fume hood, leaving behind the solid polymer.

-

Washing: Wash the solid residue repeatedly with deionized water until the washings are neutral to litmus paper.

-

Drying: Dry the polymer in air at 45 °C for 5 hours, followed by drying in a vacuum desiccator over P₂O₅ to a constant weight.

Data Presentation: Representative Polymer Characterization

The following table provides expected characterization data for the resulting poly(2,3,5-trifluorophenylene)methylene. These are illustrative values.

| Property | Expected Value |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in THF, CHCl₃, DMF |

| Degree of Polymerization | ~15-25 |